

# Technical Support Center: Purification of Crude Ethyl 4-chlorobenzoate by Recrystallization

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## Compound of Interest

Compound Name: Ethyl 4-chlorobenzoate

Cat. No.: B1584416

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude **Ethyl 4-chlorobenzoate** via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Ethyl 4-chlorobenzoate** is provided below.

Property	Value
CAS Number	7335-27-5[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub> [1][2][3][4][5][6]
Molecular Weight	184.62 g/mol [1][3][5][7]
Appearance	White crystalline solid to colorless/light yellow liquid[2]
Melting Point	71-73 °C[3]
Boiling Point	237-239 °C[3]

# Experimental Protocol: Recrystallization of Ethyl 4-chlorobenzoate

This protocol outlines the procedure for the purification of crude **Ethyl 4-chlorobenzoate** using a single-solvent recrystallization method with ethanol.

## 1. Solvent Selection:

The ideal solvent should dissolve the crude product at elevated temperatures but not at room temperature. For **Ethyl 4-chlorobenzoate**, an ester, polar protic solvents like ethanol are a good starting point. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.<sup>[8][9]</sup>

## 2. Dissolution:

- Place the crude **Ethyl 4-chlorobenzoate** in an Erlenmeyer flask.
- Add a minimal amount of the selected solvent (e.g., ethanol).
- Gently heat the mixture on a hot plate with stirring.
- Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

## 3. Decolorization (Optional):

If the solution is colored, it may indicate the presence of impurities.

- Remove the flask from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal to the solution.
- Reheat the solution to boiling for a few minutes while stirring.<sup>[10]</sup>

## 4. Hot Filtration (Optional):

If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary.

- Preheat a funnel and a receiving flask.
- Place a piece of fluted filter paper in the funnel.
- Quickly pour the hot solution through the filter paper to remove the impurities.[\[11\]](#)

#### 5. Crystallization:

- Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[\[12\]](#)
- To maximize the yield of crystals, the flask can be placed in an ice bath after it has reached room temperature.

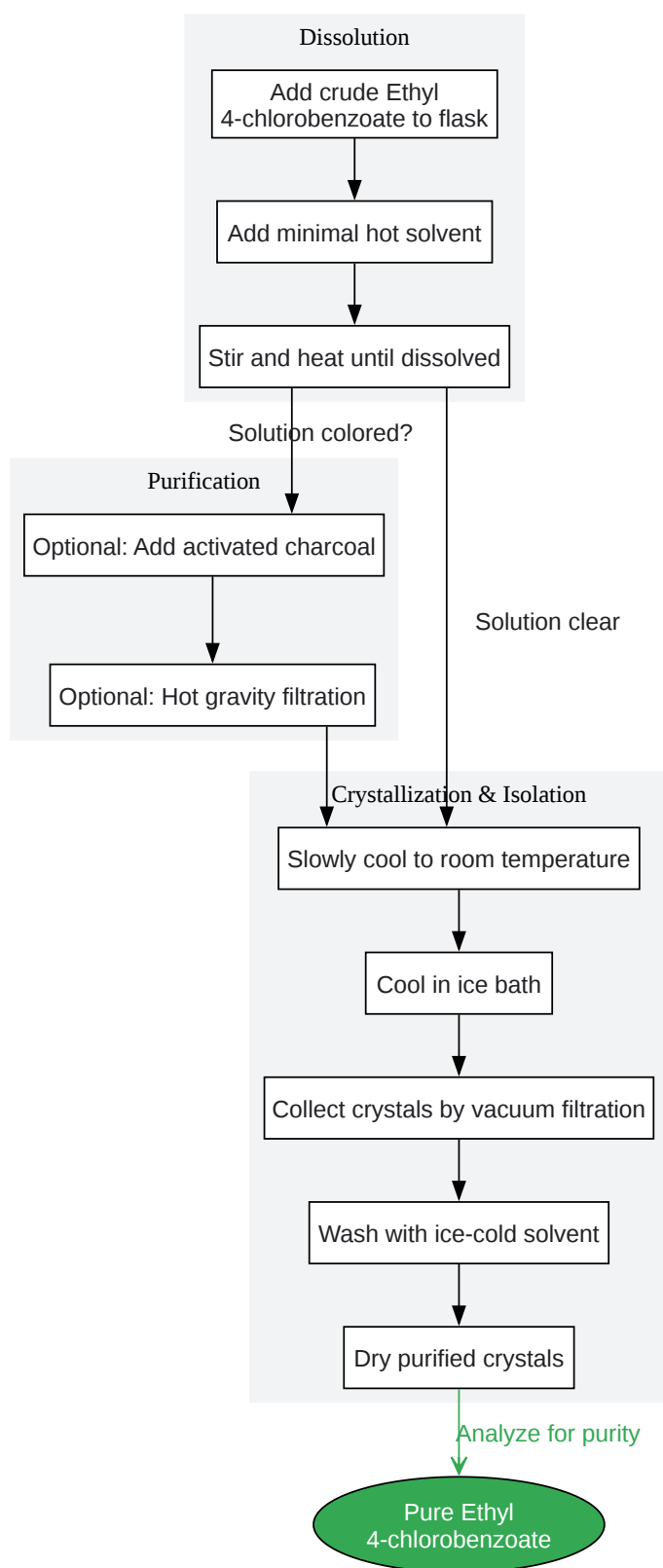
#### 6. Isolation of Crystals:

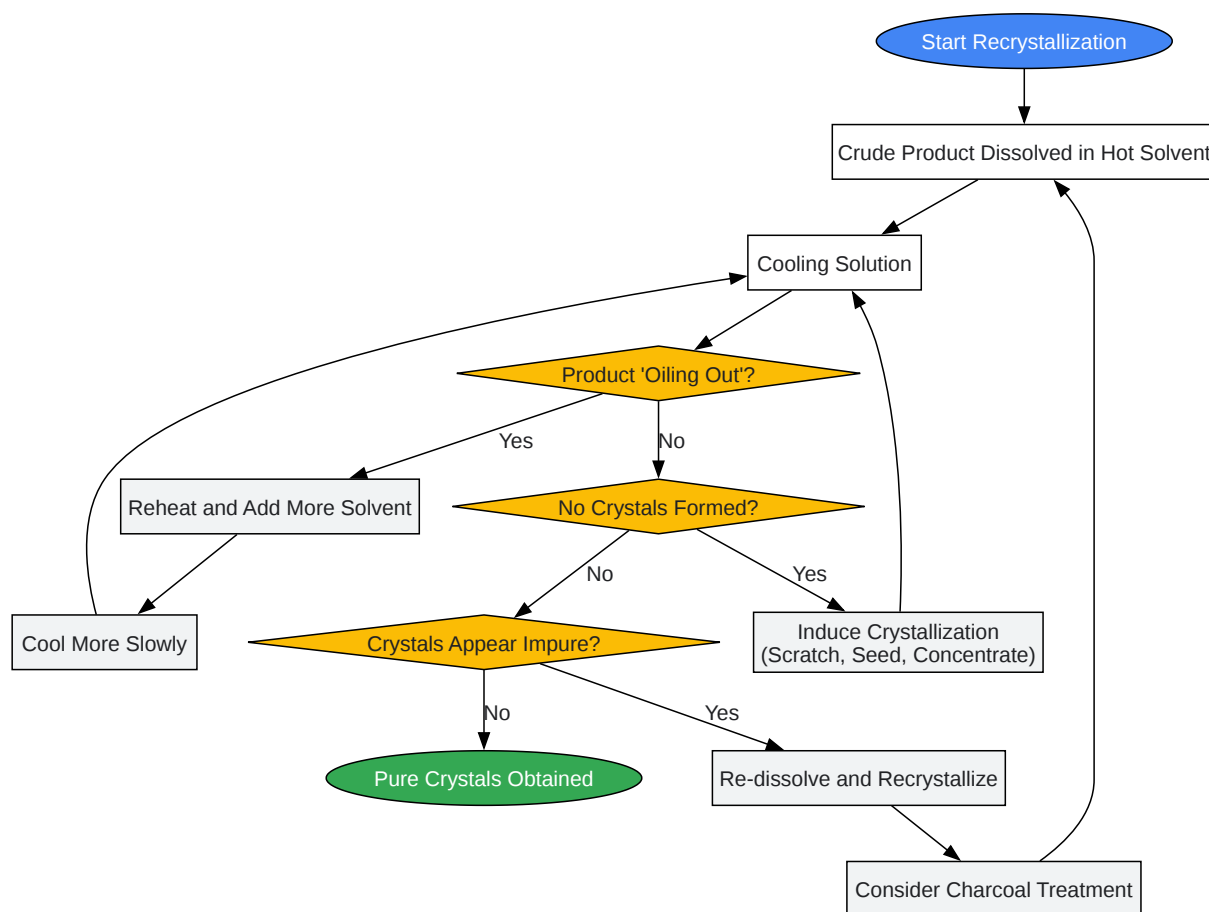
- Collect the formed crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

#### 7. Drying:

- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

## Experimental Workflow





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